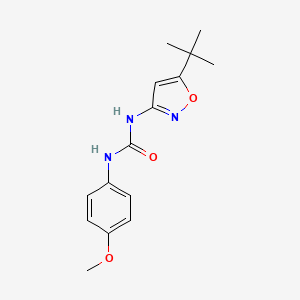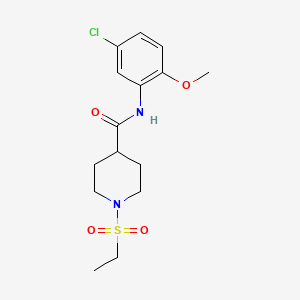
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays an important role in metabolic diseases such as diabetes, obesity, and cancer. In recent years, A-769662 has gained attention as a potential therapeutic agent for these diseases due to its ability to activate AMPK and improve glucose homeostasis.
作用机制
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea activates AMPK by binding to the γ subunit of the enzyme and causing a conformational change that increases its activity. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which in turn improve cellular energy homeostasis. This compound also has AMPK-independent effects on cellular metabolism, including inhibition of fatty acid synthase and activation of glycolysis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Activation of AMPK
- Increased glucose uptake in adipocytes and skeletal muscle cells
- Improved glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity
- Inhibition of fatty acid synthase
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth in animal models
实验室实验的优点和局限性
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its ability to activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. However, there are also limitations to its use, such as its potential cytotoxicity at high concentrations and its lack of selectivity for AMPK isoforms.
未来方向
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, including:
- Development of more selective AMPK activators
- Investigation of the effects of this compound on other metabolic pathways
- Evaluation of the safety and efficacy of this compound in human clinical trials
- Investigation of the potential use of this compound in combination with other therapeutic agents for metabolic diseases and cancer
In conclusion, this compound is a small molecule activator of AMPK that has potential therapeutic effects in metabolic diseases and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the development of novel therapeutic agents for these diseases.
合成方法
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea can be synthesized using a multi-step process starting from 4-methoxybenzylamine and tert-butyl isocyanide. The first step involves the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form N-(4-methoxybenzyl)-2-chloroacetamide. The second step involves the reaction of N-(4-methoxybenzyl)-2-chloroacetamide with tert-butyl isocyanide to form N-(4-methoxybenzyl)-N'-(tert-butyl)urea. The final step involves the reaction of N-(4-methoxybenzyl)-N'-(tert-butyl)urea with hydroxylamine-O-sulfonic acid to form this compound.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic effects in metabolic diseases such as diabetes, obesity, and cancer. In vitro studies have shown that this compound can activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have shown that this compound can improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
属性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-5-7-11(20-4)8-6-10/h5-9H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKBXXEOQLGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![ethyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B5435050.png)
![(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazol-2-yl)methanol hydrochloride](/img/structure/B5435051.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)
![4-methyl-2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5435075.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5435096.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5435101.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)
![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)

![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)